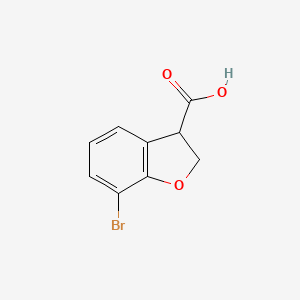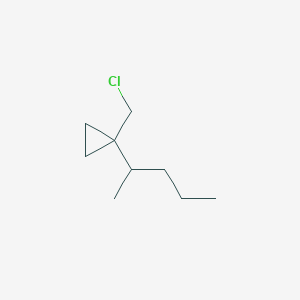
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a pentan-2-yl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a zinc-copper couple reacts with a diiodomethane and an alkene.
Substitution Reactions: The chloromethyl group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus trichloride.
Alkylation: The pentan-2-yl group can be added through an alkylation reaction using an appropriate alkyl halide and a strong base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane: Similar structure but with a bromomethyl group.
1-(Chloromethyl)-1-(butan-2-yl)cyclopropane: Similar structure but with a butan-2-yl group.
Uniqueness
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is unique due to its specific substituents, which impart distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H17Cl |
|---|---|
Peso molecular |
160.68 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-pentan-2-ylcyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-3-4-8(2)9(7-10)5-6-9/h8H,3-7H2,1-2H3 |
Clave InChI |
VTKHGCQNNCQKPB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1(CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


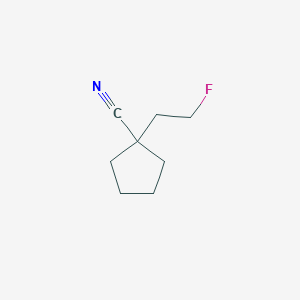
![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
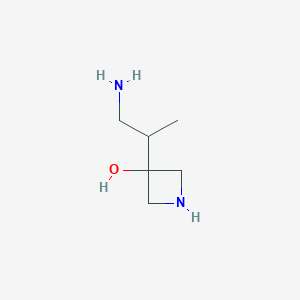

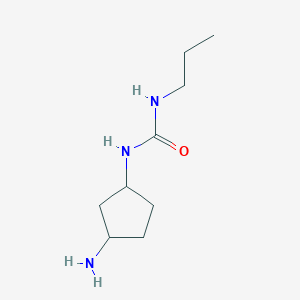
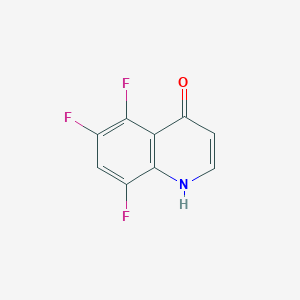

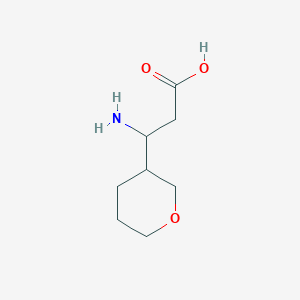
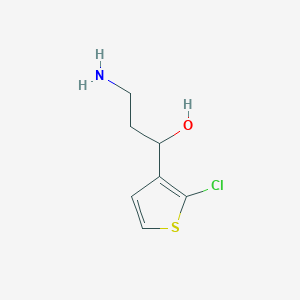
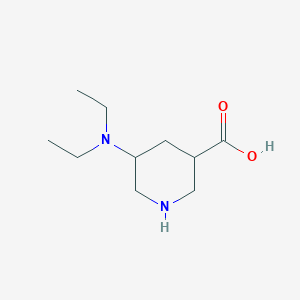
![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol](/img/structure/B13165859.png)
![Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13165869.png)
